molecular formula C7H5BrO2Zn B14884145 3,4-(Methylenedioxy)phenylzinc bromide

3,4-(Methylenedioxy)phenylzinc bromide

Cat. No.: B14884145
M. Wt: 266.4 g/mol
InChI Key: PKJWRBXPZNLLMU-UHFFFAOYSA-M
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Description

3,4-(Methylenedioxy)phenylzinc bromide is an organozinc compound that features a phenyl ring substituted with a methylenedioxy group and a zinc bromide moiety. This compound is commonly used in organic synthesis, particularly in cross-coupling reactions, due to its reactivity and ability to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-(Methylenedioxy)phenylzinc bromide can be synthesized through the reaction of 3,4-(methylenedioxy)phenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc reagent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,4-(Methylenedioxy)phenylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds . It can also participate in other types of reactions, including nucleophilic addition and substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a solvent like THF or toluene.

    Nucleophilic Addition: In this reaction, this compound can add to electrophiles such as carbonyl compounds to form alcohols or other functionalized products.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Functionalized Alcohols: Resulting from nucleophilic addition to carbonyl compounds.

Scientific Research Applications

3,4-(Methylenedioxy)phenylzinc bromide is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-(Methylenedioxy)phenylzinc bromide in cross-coupling reactions involves the transmetalation step, where the phenylzinc reagent transfers its phenyl group to a palladium catalyst. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond . The zinc bromide moiety stabilizes the organozinc compound and facilitates its reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-(Methylenedioxy)phenylzinc bromide is unique due to its specific reactivity profile and the presence of the methylenedioxy group, which can influence the electronic properties of the phenyl ring and affect the outcome of reactions. Its use in cross-coupling reactions provides a versatile tool for organic synthesis, enabling the formation of complex molecules with high precision.

Properties

IUPAC Name

5H-1,3-benzodioxol-5-ide;bromozinc(1+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5O2.BrH.Zn/c1-2-4-7-6(3-1)8-5-9-7;;/h1,3-4H,5H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJWRBXPZNLLMU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=[C-]C=C2.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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